molecular formula C6H15Cl2FN2O2 B2674434 2,5-Diamino-6-fluorohexanoic acid dihydrochloride CAS No. 124796-41-4

2,5-Diamino-6-fluorohexanoic acid dihydrochloride

Cat. No.: B2674434
CAS No.: 124796-41-4
M. Wt: 237.1
InChI Key: ZOZPMKYVFZNAHT-UHFFFAOYSA-N
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Description

2,5-Diamino-6-fluorohexanoic acid dihydrochloride is a synthetic organic compound with the molecular formula C6H14Cl2FN2O2 It is a derivative of hexanoic acid, where two amino groups and one fluorine atom are substituted at the 2nd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-6-fluorohexanoic acid dihydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with hexanoic acid.

    Amination: The amino groups are introduced at the 2nd and 5th positions through a series of reactions involving nitration followed by reduction. Nitration can be performed using nitric acid, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-fluorohexanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2,5-Diamino-6-fluorohexanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-diamino-6-fluorohexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminohexanoic acid: Lacks the fluorine atom, which may result in different biological activity and binding properties.

    6-Fluorohexanoic acid:

    2,5-Diamino-6-chlorohexanoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

2,5-Diamino-6-fluorohexanoic acid dihydrochloride is unique due to the presence of both amino groups and a fluorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-diamino-6-fluorohexanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2O2.2ClH/c7-3-4(8)1-2-5(9)6(10)11;;/h4-5H,1-3,8-9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZPMKYVFZNAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CF)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124796-41-4
Record name 2,5-diamino-6-fluorohexanoic acid dihydrochloride
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